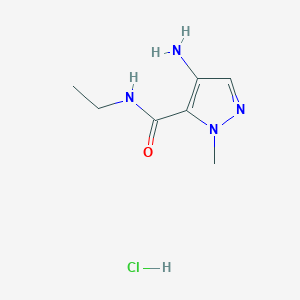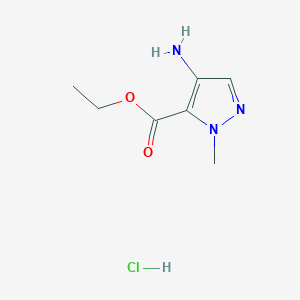
Zinc bis(iodomethanide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc is a metallic element of atomic number 30 and atomic weight 65.38. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Zinc compounds, such as Zinc bis(dimethyldithiocarbamate), are coordination complexes of zinc with various ligands .
Synthesis Analysis
Zinc complexes can be synthesized by treating zinc with various ligands . For example, Zinc bis(dimethyldithiocarbamate) is produced by treating zinc and dithiocarbamate .Molecular Structure Analysis
Zinc complexes often have a distorted tetrahedral coordination around the zinc atom .Chemical Reactions Analysis
Zinc complexes can participate in various chemical reactions. For instance, bis(imidazole)/zinc complexes have been used for transesterification reactions .Physical And Chemical Properties Analysis
Zinc is a transition metal that is brittle at ordinary temperatures but malleable at 100 to 150°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Bis(iodomethyl)zinc has been synthesized and structurally characterized through solution NMR and X-ray crystallographic methods. The synthesis involves the treatment of diethylzinc with diiodomethane, producing bis(iodomethyl)zinc species. These studies provide fundamental insights into the molecular structure and reactivity of halomethyl zinc reagents, essential for understanding their behavior in various chemical contexts (Denmark et al., 1992).
Organic Synthesis Applications
Bis(iodozincio)methane, derived from bis(iodomethyl)zinc, has demonstrated potential as an organic synthetic reagent. It reacts with carbonyl compounds to yield methylenated products and has shown versatility in reactions with various electrophiles. This reagent's unique reactivity profile makes it valuable for constructing complex organic molecules, indicating its utility in synthetic organic chemistry (Matsubara et al., 2001).
Material Science and Nanotechnology
Bis(iodomethyl)zinc has been implicated in the synthesis of nanoparticles and conducting films. For example, zinc oxide nanoparticles have been prepared from bis(acetylacetonato)zinc precursors by thermal decomposition, highlighting its role in materials science for developing nanoscale materials with specific properties (Salavati-Niasari et al., 2008).
Catalysis and Chemical Transformations
The compound has been used in enantioselective cyclopropanation reactions of allylic alcohols, where the presence of zinc iodide significantly enhances both the reaction rate and the enantiomeric excess of the product. This illustrates its potential in asymmetric catalysis, contributing to the development of chiral molecules (Denmark & O'Connor, 1997).
Photophysical Studies
Zinc complexes, including those related to bis(iodomethyl)zinc, have been explored for their electroluminescent properties and potential applications in organic light-emitting diodes (LEDs). These studies contribute to the understanding of the photophysical behaviors of zinc complexes and their applications in optoelectronic devices (Yu et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)









![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)